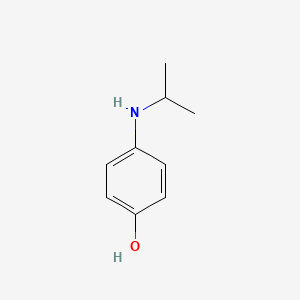

4-(Isopropylamino)phenol

Overview

Description

4-(Isopropylamino)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with an isopropylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Isopropylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-nitrophenol, with isopropylamine. The reaction typically occurs under basic conditions, often using a solvent like ethanol or methanol. The reaction can be represented as follows:

4-Nitrophenol+Isopropylamine→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 4-nitrophenol in the presence of isopropylamine. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst type.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Aminophenols.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

4-(Isopropylamino)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving phenols.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isopropylamino group can enhance its solubility and reactivity. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

4-Aminophenol: Similar structure but lacks the isopropyl group.

4-Isopropylphenol: Similar structure but lacks the amino group.

4-Nitrophenol: Precursor compound with a nitro group instead of an amino group.

Uniqueness

4-(Isopropylamino)phenol is unique due to the presence of both the isopropyl and amino groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of more complex molecules.

Biological Activity

4-(Isopropylamino)phenol, also known as 4-isopropylphenol, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects. The findings are supported by data tables and case studies to provide a comprehensive understanding of the compound's activity.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with an isopropyl group at the para position. Its chemical formula is , and it possesses a hydroxyl group that is crucial for its biological activity.

Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that phenolic compounds exhibit significant antioxidant properties.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds. Research indicates that this compound demonstrates notable DPPH scavenging activity, suggesting its potential as an antioxidant agent.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 70% |

| Control (no antioxidant) | 0% |

Anti-inflammatory Activity

Inflammation is a critical factor in various chronic diseases, and compounds that can inhibit inflammatory pathways are of great interest.

Inhibition of COX-2 Expression

Research indicates that this compound can inhibit cyclooxygenase-2 (COX-2) expression in inflammatory models. This inhibition is crucial as COX-2 is an enzyme involved in the inflammatory response.

Case Study:

In vitro studies using RAW264.7 macrophage cells showed that treatment with this compound significantly reduced COX-2 mRNA levels in a dose-dependent manner. At concentrations of , the compound exhibited a substantial decrease in COX-2 expression compared to untreated controls.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines.

MTT Assay Results

The MTT assay assesses cell viability based on metabolic activity. Results indicate that while high concentrations of this compound reduce cell viability, lower concentrations exhibit minimal cytotoxic effects.

| Concentration (M) | Cell Viability (%) |

|---|---|

| 90% | |

| 75% | |

| 50% |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve its ability to scavenge free radicals and modulate inflammatory pathways. The hydroxyl group in its structure plays a pivotal role in these interactions, enhancing its reactivity with reactive oxygen species (ROS).

Properties

IUPAC Name |

4-(propan-2-ylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVPBVIJXUKAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306667 | |

| Record name | 4-[(1-Methylethyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-79-6 | |

| Record name | Phenol, 4-[(1-methylethyl)amino]- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(1-Methylethyl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.